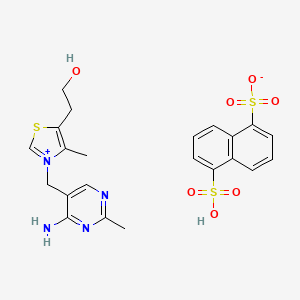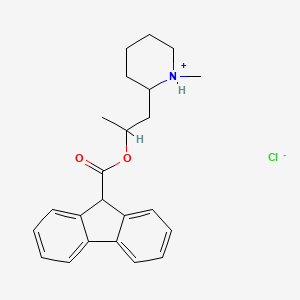
Fluorene-9-carboxylic acid, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorene-9-carboxylic acid, 1-methyl-2-(1-methyl-2-piperidyl)ethyl ester, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a fluorene core, a carboxylic acid group, and a piperidyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of fluorene-9-carboxylic acid. This can be achieved through the oxidation of fluorene using strong oxidizing agents such as potassium permanganate or chromyl chloride. The resulting fluorene-9-carboxylic acid is then esterified with 1-methyl-2-(1-methyl-2-piperidyl)ethanol under acidic conditions to form the desired ester.
Industrial Production Methods: In an industrial setting, the production process may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high purity and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorene core can be further oxidized to produce fluorenone derivatives.
Reduction: Reduction reactions can be employed to convert the carboxylic acid group into alcohols or amines.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, or halides.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Alcohols or amines.
Substitution: Various ester derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Fluorene-9-carboxylic acid: The parent compound without the ester group.
9-Fluorenone-2-carboxylic acid: A related compound with a different substitution pattern on the fluorene ring.
9-Methyl-9H-fluorene-2-carboxylic acid: A fluorene derivative with a methyl group on the fluorene ring.
Uniqueness: This compound is unique due to its specific ester group and the presence of the piperidyl moiety, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
67227-22-9 |
|---|---|
Molecular Formula |
C23H28ClNO2 |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
1-(1-methylpiperidin-1-ium-2-yl)propan-2-yl 9H-fluorene-9-carboxylate;chloride |
InChI |
InChI=1S/C23H27NO2.ClH/c1-16(15-17-9-7-8-14-24(17)2)26-23(25)22-20-12-5-3-10-18(20)19-11-4-6-13-21(19)22;/h3-6,10-13,16-17,22H,7-9,14-15H2,1-2H3;1H |
InChI Key |
BAVLLEOJRMGVJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCC[NH+]1C)OC(=O)C2C3=CC=CC=C3C4=CC=CC=C24.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


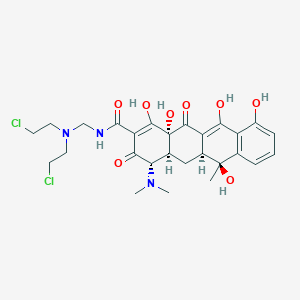
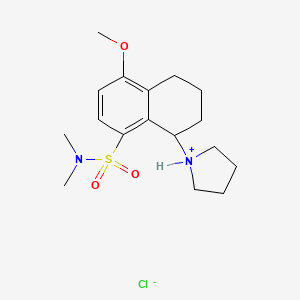


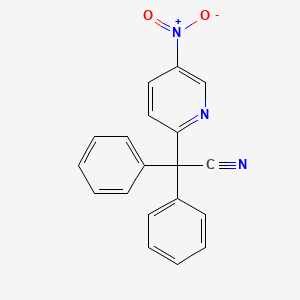
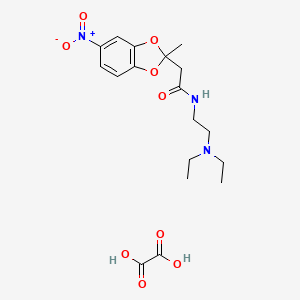
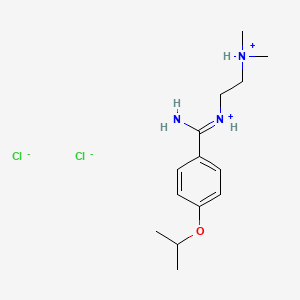
![2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile](/img/structure/B15347013.png)
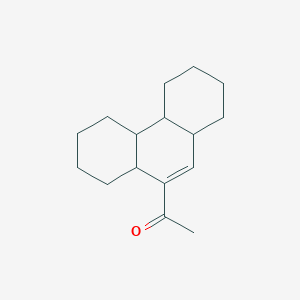
![Tetrahydro-2,2-dimethyl-4-[[methyl(1-methylethyl)amino]methyl]-2H-pyran-4-OL](/img/structure/B15347030.png)
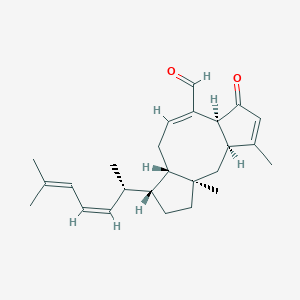
![barium(2+);2-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B15347043.png)
![4-(dimethylamino)-N-[(3,7-dimethyl-1-phenyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl)methyl]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide](/img/structure/B15347047.png)
